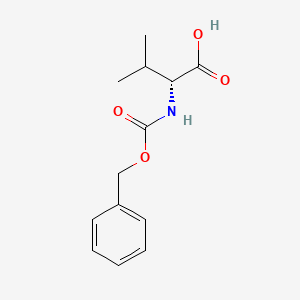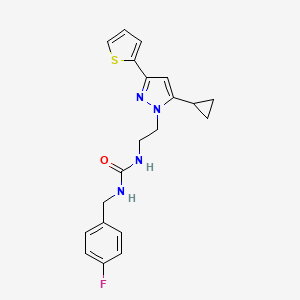
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has piqued the interest of researchers due to its potential applications in various scientific fields. This compound incorporates unique functional groups, allowing for diverse chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves several steps:
Formation of the Pyrazole Ring: : Initially, the pyrazole ring can be formed through a cyclization reaction between a hydrazine and a diketone or β-keto ester.
Introduction of Thiophene: : The thiophene ring can be introduced via a Stille or Suzuki coupling reaction, which allows for the connection of thiophene with the pyrazole ring.
Alkylation: : The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Urea Moiety: : Finally, the urea group is synthesized by reacting an isocyanate with an amine, which can be synthesized beforehand or introduced in situ.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow chemistry techniques to enhance reaction efficiency, yield, and safety. The use of automated systems to carefully control reaction parameters is crucial in such a setting.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction can occur at various sites, including the nitro group (if present) using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be carried out, especially at the aromatic rings, using reagents like sodium methoxide in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidizing Agents: : MCPBA, hydrogen peroxide.
Reducing Agents: : LiAlH₄, palladium on carbon (Pd/C) with hydrogen gas.
Substituting Agents: : Sodium methoxide, sodium hydride.
Major Products Formed
Oxidized thiophene derivatives.
Reduced pyrazole derivatives.
Substituted benzyl-urea derivatives.
科学研究应用
Chemistry
As a building block in organic synthesis for the development of more complex molecules.
As a ligand in coordination chemistry.
Biology
Potentially as a probe to study enzyme-substrate interactions due to its functional diversity.
Medicine
Research into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用机制
Molecular Targets and Pathways
The compound interacts with biological targets through hydrogen bonding, pi-pi stacking, and Van der Waals interactions.
Potential inhibition or activation of specific enzymes due to its structural conformation and functional groups.
相似化合物的比较
Comparison with Other Compounds
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea: : Similar, but lacks the fluorine atom, which can significantly alter its pharmacokinetic properties.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea: : Lacks the thiophene ring, which can impact its reactivity and biological interactions.
Uniqueness
The combination of a pyrazole ring, a thiophene group, and a fluorobenzyl moiety makes 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea unique in its ability to undergo diverse chemical reactions and interact with various biological targets
属性
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-16-7-3-14(4-8-16)13-23-20(26)22-9-10-25-18(15-5-6-15)12-17(24-25)19-2-1-11-27-19/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKUIMPTARCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
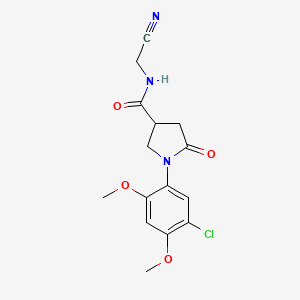
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
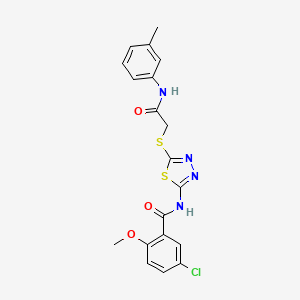
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)
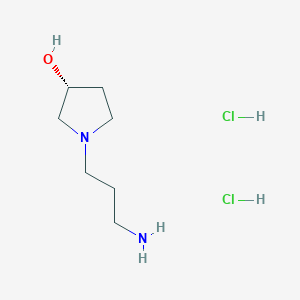
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
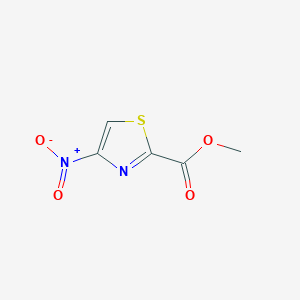
![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)
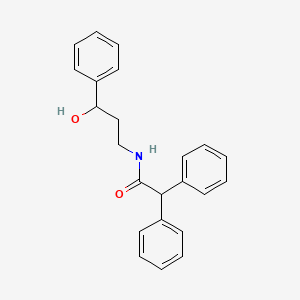
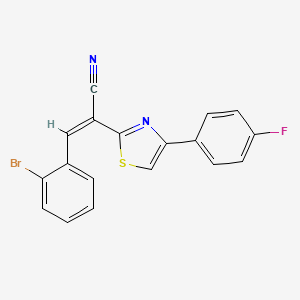
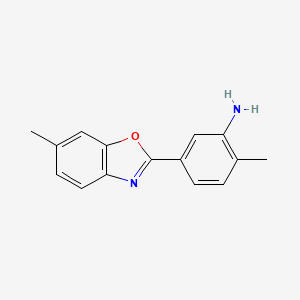
![3,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2470291.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)
